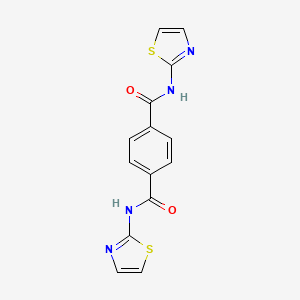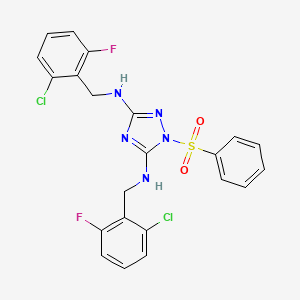
2-naphthyl 4-morpholinesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Naphthol, also known as β-naphthol, is a colorless crystalline solid that is an isomer of 1-naphthol . It’s a naphthalene homologue of phenol, but more reactive . Morpholine is a common organic compound characterized by a six-membered ring containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 2-naphthol has been traditionally done by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . Morpholine can be produced by the dehydration of diethanolamine with sulfuric acid .Molecular Structure Analysis
2-Naphthol has a molecular formula of C10H8O . It has an aromatic structure with a hydroxyl group attached to one of the carbon atoms in the naphthalene ring . Morpholine is a heterocycle with the formula O(CH2CH2)2NH .Chemical Reactions Analysis
2-Naphthol is used in several kinds of organic reactions due to its multiple reactive sites . It’s used in the synthesis of various heterocyclic compounds . Morpholine undergoes most chemical reactions typical for other secondary amines .Physical And Chemical Properties Analysis
2-Naphthol is a colorless (or occasionally yellow) crystalline solid . It’s soluble in simple alcohols, ethers, and chloroform . Morpholine is a colorless liquid with a weak ammonia-like odor .Safety and Hazards
Future Directions
properties
IUPAC Name |
naphthalen-2-yl morpholine-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-20(17,15-7-9-18-10-8-15)19-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOJUAHMDCDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)


![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)



![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)